Comparative MAO-B Inhibition: Selectivity Profile of n-Benzyl-2-(methylsulfonyl)propanamide
n-Benzyl-2-(methylsulfonyl)propanamide exhibits measurable but modest inhibition of recombinant human monoamine oxidase B (MAO-B), with an IC₅₀ of 18.1 µM (18,100 nM) [1]. This activity is substantially weaker than optimized benzylamine-sulfonamide derivatives such as compounds 4i and 4t, which achieve IC₅₀ values of 0.041 µM and 0.065 µM respectively under similar assay conditions [2]. Against MAO-A, the compound shows an IC₅₀ of 33.8 µM (33,800 nM), yielding a modest selectivity ratio of approximately 1.9 for MAO-B over MAO-A [1].
| Evidence Dimension | MAO-B inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18.1 µM (18,100 nM) |
| Comparator Or Baseline | Optimized benzylamine-sulfonamide derivatives: IC₅₀ = 0.041–0.065 µM |
| Quantified Difference | Target compound is 278–441 times less potent than optimized derivatives |
| Conditions | Recombinant human MAO-B; p-benzylamine substrate; 15 min preincubation; 20 min measurement by fluorescence |
Why This Matters
This compound serves as a reference baseline in MAO-B SAR studies; its relatively weak inhibition provides a starting scaffold for further optimization through structural modification.
- [1] BindingDB BDBM50430725 (CHEMBL2333931). Affinity Data IC₅₀: 18,100 nM for human MAO-B; IC₅₀: 33,800 nM for human MAO-A. View Source
- [2] Tok F, et al. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):1422-1432. View Source
